molecular formula C26H28N2O6 B12764870 3,3'-Bis(4-(1-methylethoxy)phenyl)-(1,1'-bipyrrolidine)-2,2',5,5'-tetrone CAS No. 115906-19-9

3,3'-Bis(4-(1-methylethoxy)phenyl)-(1,1'-bipyrrolidine)-2,2',5,5'-tetrone

Cat. No.: B12764870
CAS No.: 115906-19-9
M. Wt: 464.5 g/mol
InChI Key: SLZWKAHYYLSAIG-UHFFFAOYSA-N
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Description

3,3’-Bis(4-(1-methylethoxy)phenyl)-(1,1’-bipyrrolidine)-2,2’,5,5’-tetrone is a complex organic compound with significant potential in various scientific fields. This compound features a bipyrrolidine core with phenyl groups substituted with methylethoxy groups, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Bis(4-(1-methylethoxy)phenyl)-(1,1’-bipyrrolidine)-2,2’,5,5’-tetrone typically involves multi-step organic reactions. The process starts with the preparation of the bipyrrolidine core, followed by the introduction of phenyl groups and subsequent substitution with methylethoxy groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’-Bis(4-(1-methylethoxy)phenyl)-(1,1’-bipyrrolidine)-2,2’,5,5’-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the bipyrrolidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce a variety of functional groups onto the phenyl rings.

Scientific Research Applications

3,3’-Bis(4-(1-methylethoxy)phenyl)-(1,1’-bipyrrolidine)-2,2’,5,5’-tetrone has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 3,3’-Bis(4-(1-methylethoxy)phenyl)-(1,1’-bipyrrolidine)-2,2’,5,5’-tetrone exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate various biochemical pathways, leading to specific biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Bis(4-methoxyphenyl)-(1,1’-bipyrrolidine)-2,2’,5,5’-tetrone: Similar structure but with methoxy groups instead of methylethoxy groups.

    3,3’-Bis(4-ethoxyphenyl)-(1,1’-bipyrrolidine)-2,2’,5,5’-tetrone: Features ethoxy groups instead of methylethoxy groups.

Uniqueness

3,3’-Bis(4-(1-methylethoxy)phenyl)-(1,1’-bipyrrolidine)-2,2’,5,5’-tetrone is unique due to the presence of methylethoxy groups, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

115906-19-9

Molecular Formula

C26H28N2O6

Molecular Weight

464.5 g/mol

IUPAC Name

1-[2,5-dioxo-3-(4-propan-2-yloxyphenyl)pyrrolidin-1-yl]-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C26H28N2O6/c1-15(2)33-19-9-5-17(6-10-19)21-13-23(29)27(25(21)31)28-24(30)14-22(26(28)32)18-7-11-20(12-8-18)34-16(3)4/h5-12,15-16,21-22H,13-14H2,1-4H3

InChI Key

SLZWKAHYYLSAIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)N3C(=O)CC(C3=O)C4=CC=C(C=C4)OC(C)C

Origin of Product

United States

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